![molecular formula C7H6Cl2N2O B1428759 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine CAS No. 1260088-95-6](/img/structure/B1428759.png)
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine
Overview
Description
“2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine” is a chemical compound . It has been studied for its potential use in the development of novel inhibitors for the Hedgehog (Hh) signaling pathway .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine derivatives, including “2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine”, has been reported in the literature . The process involves replacing the pyrimidine nucleus of earlier reported compounds with a 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of “2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine” is characterized by a 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold . This scaffold is considered a promising structure for further exploration as it has shown promising potency in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine” are not explicitly mentioned in the search results .Scientific Research Applications
Pharmacological Applications of 2,4-Dichloro-6,7-Dihydro-5H-Pyrano[2,3-d]pyrimidine
Enzyme Interaction and Inhibition: The pyrano[2,3-d]pyrimidine scaffold is crucial for interactions with amino acids present in the enzyme’s NI site. The addition of a fused heterocycle enhances these interactions and significantly improves activity. A hydrophobic substituent on the ring is also favorable due to interaction with the AD site of the enzyme .
PARP-1 Inhibition: Compounds synthesized with this scaffold have shown excellent inhibitory activities against PARP-1, with IC50 values ranging from 3.61 nM to 114 nM, which is comparable to the reference drug Olaparib .
Chemical Synthesis Applications
Multicomponent Synthesis of Heterocycles: The compound plays a role in multicomponent synthesis processes such as Knoevenagel condensation with malononitrile, activation of the nitrogen atom of the nitrile group for Michael addition, and pyran cyclization steps .
Green Synthetic Route: A green synthetic route has been developed for the one-pot multicomponent synthesis of pyrano[2,3-d]pyrimidines using magnetized deionized water (MDW) as a green solvent under catalyst-free conditions .
Metal-Free Synthesis of Scaffolds: The Knoevenagel-Michael cyclocondensation method is used for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds, employing photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts .
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine is the Hedgehog (Hh) signaling pathway . This pathway plays key roles in several biological processes including cell proliferation, survival signals control, embryological development, tissue patterning, and stem cell maintenance .
Mode of Action
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine acts as an inhibitor of the Hedgehog signaling pathway . It interacts with the pathway by disrupting or hyperactivating it, which can lead to the expression of hallmarks of many cancer types .
Biochemical Pathways
The compound 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine affects the Hedgehog signaling pathway . This pathway is implicated in a variety of solid and hematologic tumors such as basal cell carcinoma, medulloblastoma, rhabdomyosarcoma, melanoma, glioblastoma, leukemia, lymphoma, hepatocellular, pancreatic, gastric, colorectal, esophageal, lung, ovarian, and prostate cancers .
Pharmacokinetics
The pharmacokinetic properties of 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine are moderate . These properties, which include absorption, distribution, metabolism, and excretion (ADME), impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine’s action are exhibited through its promising potency in vitro compared to GDC-0449, a known Hedgehog pathway inhibitor . This indicates that the 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine skeleton is a promising scaffold for further exploration as Hedgehog signaling pathway inhibitors .
properties
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-4-2-1-3-12-6(4)11-7(9)10-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAIZZLNCFQTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C(N=C2Cl)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine | |
CAS RN |
1260088-95-6 | |
Record name | 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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